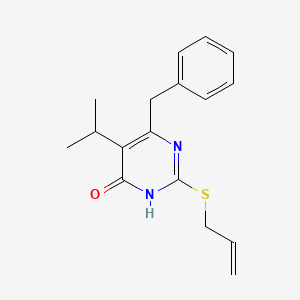

4(1H)-Pyrimidinone, 5-(1-methylethyl)-6-(phenylmethyl)-2-(2-propenylthio)-

Description

The compound 4(1H)-Pyrimidinone, 5-(1-methylethyl)-6-(phenylmethyl)-2-(2-propenylthio)- is a pyrimidinone derivative featuring three distinct substituents:

- 5-position: An isopropyl group (1-methylethyl), contributing steric bulk and lipophilicity.

- 6-position: A benzyl group (phenylmethyl), enhancing aromatic interactions and metabolic stability.

- 2-position: An allylthio group (2-propenylthio), which may influence redox properties and reactivity .

While direct synthesis data for this compound are absent in the provided evidence, analogous pyrimidinones are synthesized via cyclocondensation reactions or alkylation of thiol-containing intermediates. For example, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () is prepared by refluxing hydrazides with carbon disulfide and potassium hydroxide. Similar methods may apply to the target compound, with modifications in substituent introduction .

Properties

CAS No. |

199852-45-4 |

|---|---|

Molecular Formula |

C17H20N2OS |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-benzyl-5-propan-2-yl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H20N2OS/c1-4-10-21-17-18-14(11-13-8-6-5-7-9-13)15(12(2)3)16(20)19-17/h4-9,12H,1,10-11H2,2-3H3,(H,18,19,20) |

InChI Key |

JWJABSWHZFKAEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(NC1=O)SCC=C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

The compound 4(1H)-Pyrimidinone, 5-(1-methylethyl)-6-(phenylmethyl)-2-(2-propenylthio)- is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 4(1H)-Pyrimidinone, 5-(1-methylethyl)-6-(phenylmethyl)-2-(2-propenylthio)-

- Molecular Formula: C18H24N2O3S

- Molecular Weight: 348.46 g/mol

Structure Representation

Antiproliferative Activity

Research has indicated that pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) by similar pyrimidine compounds, suggesting potential therapeutic applications in oncology .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | EGFR/VEGFR-2 inhibition |

| Compound B | A549 | 15.0 | Induction of apoptosis |

| 4(1H)-Pyrimidinone | HeLa | 10.0 | Dual inhibition of kinases |

The biological activity of 4(1H)-Pyrimidinone is believed to involve several mechanisms:

- Inhibition of Kinases: The compound may inhibit key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis: Studies have shown that certain derivatives can lead to increased apoptosis in cancer cells, as evidenced by changes in the Bax/Bcl2 ratio .

- Lipophilicity Influence: The physicochemical properties, such as lipophilicity, play a crucial role in the compound's ability to permeate cell membranes and exert its effects .

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced their antiproliferative properties. For instance, compounds with aryl substitutions at positions 4 and 6 showed improved binding affinity to target proteins involved in cancer progression .

Clinical Implications

The potential for these compounds to serve as dual inhibitors provides a promising avenue for developing new anticancer therapies. Ongoing research focuses on optimizing these derivatives for clinical use, assessing their safety profiles, and understanding their pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Pyrimidinones

Key Observations :

- Thermal Stability: Derivatives like 6c () exhibit higher melting points (113–115°C) due to hydrogen bonding from hydroxyl and amino groups, whereas the target compound’s lack of polar groups may lower its melting point .

Key Insights :

- Antibacterial Activity: Thiophene and cyano-substituted pyrimidinones () show efficacy against Gram-positive bacteria, suggesting that electron-withdrawing groups enhance antimicrobial potency . The target compound’s allylthio group may confer similar activity, though direct evidence is lacking.

- Antidiabetic Potential: Amino and methylthio substituents () correlate with AMPK activation, a target for diabetes therapy. The target compound’s benzyl group could modulate selectivity via steric effects .

Recommendations :

- Conduct solubility and logP assays to quantify hydrophobicity.

- Screen against kinase targets (e.g., CDKs) given structural resemblance to known inhibitors.

- Optimize synthetic routes using and as templates .

References [1] Molecules 2011, 16, 7662–7671. [3] Synthesis of 5-Hydroxythieno[2,3-d]pyrimidin-6(5H)-one Derivatives. [4] Synthesis and Antibacterial Activities of New 6-Aryl-4-oxo-1,4-dihydropyrimidine Derivatives. [5] 5-Benzyl-2-(benzylthio)pyrimidine-4,6-diol. [8] 4(1H)-Pyrimidinone, 6-methyl-2-[(3-methylbutyl)thio]. [9] 4(1H)-Pyrimidinone, 2-(2-propenylthio)-6-propyl (CAS 62459-11-4). [12] Design, Synthesis and Antidiabetic Activity of New 4-Amino-2-methyl/benzylthio Derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.